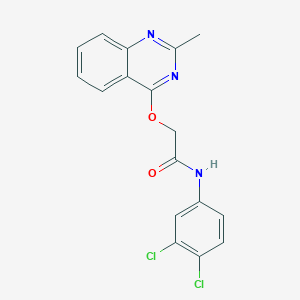

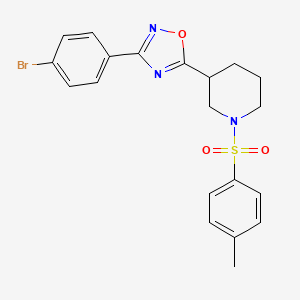

4-butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

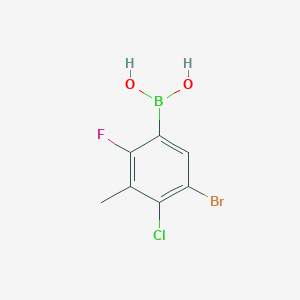

“4-butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is a versatile chemical compound with diverse applications in scientific research. It is a type of benzothiazole derivative .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “4-butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “4-butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is complex. It includes a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .Scientific Research Applications

Antidiabetic Agents

A study on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives identified compounds with potential antidiabetic properties. Such derivatives, through structure-activity relationship studies, led to the identification of candidates for treating diabetes mellitus, highlighting the relevance of benzamide and thiazolidine derivatives in medicinal chemistry for metabolic disorders (Nomura et al., 1999).

Neuropharmacology

Research into novel selective norepinephrine inhibitors discovered 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides, demonstrating potent inhibition of the norepinephrine transporter. This suggests the utility of benzothiazole derivatives in developing treatments for pain and potentially other neurological conditions (O'Neill et al., 2011).

Synthetic Methodologies

A study on the thermal decomposition of certain hydroxylamines yielded benzamide derivatives as products, revealing insights into the thermal stability and reaction pathways of benzothiazole-related compounds. This research may inform synthetic strategies in organic chemistry (Uchida et al., 1981).

Antitumor Effects

The synthesis and characterization of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide was undertaken, highlighting its potential antitumor effects and excellent bioactivities. This underscores the importance of benzamide derivatives in cancer research (Bin, 2015).

Supramolecular Chemistry

N-(thiazol-2-yl)benzamide derivatives were synthesized and investigated for their gelation behavior, examining the impact of methyl functionality and S⋯O interaction. This research exemplifies the application of benzothiazole derivatives in supramolecular chemistry and material science for creating novel gelators (Yadav & Ballabh, 2020).

properties

IUPAC Name |

4-butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-3-4-12-23-15-10-8-14(9-11-15)18(22)21-19-20-17-13(2)6-5-7-16(17)24-19/h5-11H,3-4,12H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDNNVVXXOSVGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2960973.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(2-methoxyphenyl)propanoyl]piperidine](/img/structure/B2960975.png)

![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2960977.png)

![4-[({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid](/img/structure/B2960986.png)